3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with dichlorophenyl and methoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound has shown antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its potential as an antimicrobial agent is being explored for therapeutic applications.
Industry: The compound is being investigated for use in agricultural chemicals to control plant pathogens.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly with bacterial proteins, disrupting their function and inhibiting bacterial growth . The compound’s antimicrobial activity is attributed to its ability to induce significant changes in the physiological and biochemical properties of bacteria, affecting their reproduction and growth.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but lacks the methoxyphenyl group.
1,2,4-triazole derivatives: These compounds share the triazole ring but differ in other substituents and functional groups.
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its dual substituents (dichlorophenyl and methoxyphenyl), which contribute to its distinct chemical properties and biological activities. This combination of substituents enhances its antimicrobial efficacy compared to similar compounds .
Properties
Molecular Formula |
C17H12Cl2N4OS |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H12Cl2N4OS/c1-24-12-5-2-10(3-6-12)15-9-25-17-21-20-16(23(17)22-15)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3 |
InChI Key |
YFGSIUWIXSPRPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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